molecular formula (C15H18N2O4)n B1167527 POLY(((S)-1-(4-NITROPHENYL)-2-PYRROLIDI CAS No. 118338-59-3

POLY(((S)-1-(4-NITROPHENYL)-2-PYRROLIDI

Cat. No.: B1167527
CAS No.: 118338-59-3
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Description

POLY(((S)-1-(4-NITROPHENYL)-2-PYRROLIDI) is a chiral polymer derived from a pyrrolidine backbone functionalized with a 4-nitrophenyl group. This polymer is characterized by its stereoregular structure, which arises from the (S)-configured chiral center in the pyrrolidine ring. The nitro group may also contribute to antimicrobial or redox-active behavior, though direct evidence for such properties remains unexplored in the provided sources.

Properties

CAS No.

118338-59-3

Molecular Formula

(C15H18N2O4)n

Synonyms

POLY(((S)-1-(4-NITROPHENYL)-2-PYRROLIDI&

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The 4-nitrophenyl group is a recurring motif in compounds with demonstrated biological and electronic activity. Below is a comparative analysis with structurally related compounds from the provided evidence:

2.1. 1,3,4-Thiadiazole Derivatives ()

These derivatives, synthesized from N-(4-nitrophenyl)acetohydrazonoyl bromide, share the 4-nitrophenyl moiety with POLY(((S)-1-(4-NITROPHENYL)-2-PYRROLIDI). Key differences and similarities include:

Property 1,3,4-Thiadiazole Derivatives This compound)
Structure Small-molecule heterocycles with thiadiazole core Polymer with pyrrolidine backbone
Synthetic Route Multi-step reactions involving hydrazonoyl chlorides Likely requires polymerization of monomers
Bioactivity Antimicrobial (4 compounds active vs. E. coli, B. mycoides, C. albicans) Unreported in provided sources
Electronic Properties Nitro group enhances electron deficiency Potential for charge transport in polymers

The antimicrobial efficacy of thiadiazoles suggests that the 4-nitrophenyl group may synergize with heterocyclic systems to disrupt microbial membranes or enzymes. However, this compound)’s polymeric nature could limit bioavailability compared to small-molecule analogues.

2.2. Benzimidazole Derivatives ()

Compounds like N-(1H-benzimidazol-2-yl)-1-(4-nitrophenyl)methanamine exhibit herbicidal effects on wheat germination . While structurally distinct from the target polymer, the shared 4-nitrophenyl group highlights its role in bioactive interactions.

Nitroaromatic Polymers

Broadly, nitroaromatic polymers (e.g., polyaniline derivatives) are known for conductivity and corrosion resistance. This compound) diverges due to its chiral pyrrolidine framework, which could enable enantioselective interactions absent in non-chiral analogues.

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